REACTION_CXSMILES
|
[CH3:1][C:2]([NH2:7])([CH3:6])[CH2:3][NH:4][CH3:5].[CH2:8]([C:10]([CH2:12][CH3:13])=O)[CH3:9].[OH-:14].[Na+].[CH:16](Cl)(Cl)Cl>>[CH3:5][N:4]1[CH2:3][C:2]([CH3:6])([CH3:1])[NH:7][C:10]([CH2:12][CH3:13])([CH2:8][CH3:9])[C:16]1=[O:14] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CNC)(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C(NC(C1)(C)C)(CC)CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |